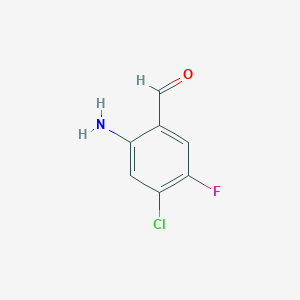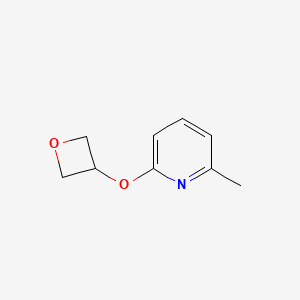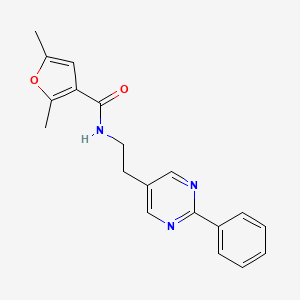
2-Amino-4-chloro-5-fluorobenzaldehyde
説明
2-Amino-4-chloro-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1602624-87-2 . It has a molecular weight of 173.57 . The compound is a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-5-chloro-4-fluorobenzaldehyde . The InChI code for this compound is 1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 .Physical and Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .科学的研究の応用
Synthesis of Schiff Bases and Metal Complexes 2-Amino-4-chloro-5-fluorobenzaldehyde is instrumental in the synthesis of Schiff bases, which are then used to form metal complexes with potential antibacterial properties. For example, Schiff bases derived from reactions with 2-amino-4-chloro- and other substituted benzothiazoles have been complexed with Zn(II) to yield compounds with varied anions. These complexes demonstrate antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).
Fluorescence Derivatization Reagent In analytical chemistry, derivatives of this compound can be used as fluorescence derivatization reagents for the detection of aromatic aldehydes in liquid chromatography. This application is crucial for the sensitive and selective analysis of aldehyde compounds in various samples, contributing to fields like environmental monitoring and food safety (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Catalysis and Organic Synthesis The compound also finds applications in catalysis and organic synthesis. For instance, it participates in redox-neutral indole annulation cascades, forming complex polycyclic structures in a single step. This process is significant for synthesizing compounds with potential biological activities and for constructing complex molecular architectures (Haibach, Deb, De, & Seidel, 2011).
Synthesis of Liquid Crystalline and Fire Retardant Molecules Moreover, this compound derivatives are utilized in the synthesis of novel liquid crystalline and fire retardant molecules. These applications are particularly relevant in materials science, where the design of new materials with specific thermal and optical properties is critical (Jamain, Khairuddean, & Guan-Seng, 2020).
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H312, H332 which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280 which advises wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Similar compounds, such as fluorobenzaldehydes, are known to be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that the compound can participate in condensation reactions to form schiff base compounds . These reactions involve the aldehyde group of the 2-Amino-4-chloro-5-fluorobenzaldehyde molecule interacting with a primary amine to form a Schiff base .
Biochemical Pathways
The formation of schiff base compounds can influence various biochemical pathways, depending on the specific nature of the schiff base and its targets .
Pharmacokinetics
The compound’s physical form is described as a light yellow to yellow powder or crystals . This suggests that it may have solid-state properties that could influence its bioavailability.
Result of Action
The formation of schiff base compounds can lead to various effects, depending on the specific targets of these compounds .
特性
IUPAC Name |
2-amino-4-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUUMWAHBIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)
![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)
![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)
![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)
![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)
![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)
![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)
